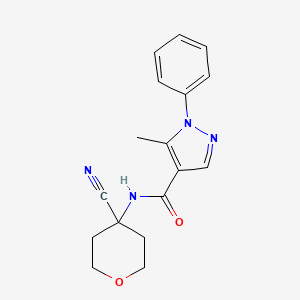
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, commonly known as COXAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
COXAM selectively inhibits the COX-2 enzyme by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain, without affecting the COX-1 enzyme, which is involved in the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects:
COXAM has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a good safety profile, with no significant toxicity or adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
COXAM has several advantages for lab experiments, including its high selectivity for COX-2, its good solubility in organic solvents, and its ease of synthesis. However, COXAM also has some limitations, including its relatively low potency compared to other COX-2 inhibitors, and its limited water solubility, which can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for COXAM research, including the development of more potent and selective COX-2 inhibitors based on the COXAM scaffold, the synthesis of new MOFs and other materials using COXAM as a building block, and the exploration of new catalytic applications of COXAM and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of COXAM, and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
COXAM can be synthesized using a multistep process that involves the reaction of 4-cyanooxan-4-ylamine with 5-methyl-1-phenylpyrazole-4-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
COXAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, COXAM has shown promising results as a potential anti-inflammatory agent, as it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. In materials science, COXAM has been used to synthesize novel metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable porosity. In catalysis, COXAM has been used as a ligand in various metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-15(11-19-21(13)14-5-3-2-4-6-14)16(22)20-17(12-18)7-9-23-10-8-17/h2-6,11H,7-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXCHDZRTDWCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)
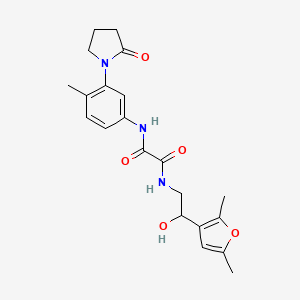
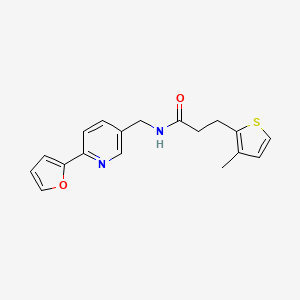
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
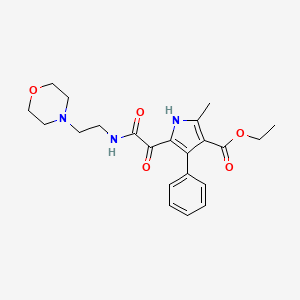
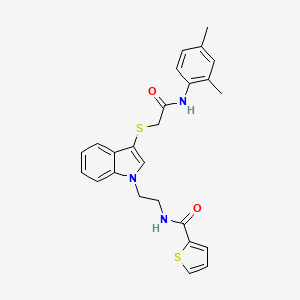
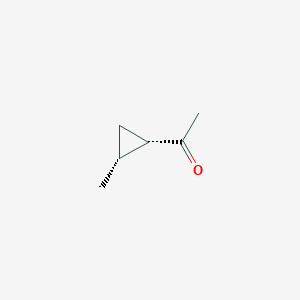

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)

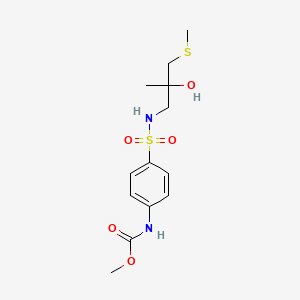
![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)